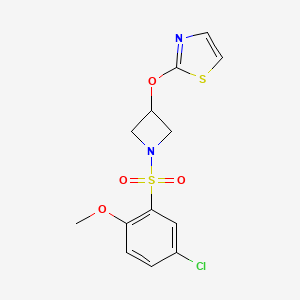![molecular formula C20H14Cl2N4O3 B2487204 N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-70-1](/img/structure/B2487204.png)
N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of organic compounds known for their complex molecular structures and potential biological activities. Research in this area often explores novel synthetic routes, structural analysis, and the investigation of physical and chemical properties to understand their potential applications and interactions.
Synthesis Analysis
Synthetic approaches to similar compounds have been detailed in several studies. For instance, Akbari et al. (2008) described the synthesis of tetrahydropyrimidine derivatives with potential biological activities, employing reactions between specific starting materials and showcasing the methodology for constructing complex molecules (Akbari et al., 2008).
Molecular Structure Analysis
Trilleras et al. (2009) explored the crystal and molecular structures of chloro-formyl-pyrimidine derivatives, demonstrating the importance of hydrogen bonds in stabilizing molecular structures and highlighting the planarity and electronic polarization within similar frameworks (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and interactions of related pyrimidine derivatives have been explored through studies on their synthesis and subsequent reactions to produce a variety of compounds with potential antitumor and antiviral activities, as discussed by Pudlo et al. (1990) (Pudlo et al., 1990).
科学的研究の応用
Synthesis and Biological Activity
- Researchers have synthesized derivatives of tetrahydropyrimidines, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, which exhibit antimicrobial activities. These compounds demonstrate significant inhibition of bacterial and fungal growth compared to standard drugs (J. Akbari et al., 2008).
Diversity-Oriented Synthesis
- A study described the synthesis of pyrrolo[3,2-d]pyrimidines with varied pyrimidine ring nitrogen substituents. This approach allows for adding molecular diversity to the pyrimidine nitrogens, which could be beneficial for developing new compounds with varied biological activities (F. Marcotte et al., 2003).
Reaction Mechanisms
- Research on the reactions of dichloro-N-R-maleimides with substituted thiouracils has led to the formation of pyrrolothiazolopyrimidinetriones. These studies contribute to understanding the complex mechanisms of reactions involving pyrimidine derivatives (Y. Volovenko et al., 2004).
Green Synthesis Approaches
- A green approach to synthesizing pyrano pyrimidine carboxylate derivatives has been developed, highlighting the importance of sustainable and environmentally friendly methods in chemical synthesis (Maruti B. Yadav et al., 2021).
Antitumor Activities
- Studies have been conducted on the synthesis and antitumor activities of pyrazolo pyrimidine derivatives, providing valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Z. Xin, 2012).
Antimicrobial Activity
- Synthesis and evaluation of pyrimidines for their antimicrobial activity against various bacterial and fungal strains have been reported, contributing to the search for new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).
Pharmacological Properties
- Research on the synthesis and pharmacological properties of pyrrolo[2,3-d]pyrimidine derivatives demonstrates their potential as analgesic agents, providing a foundation for the development of new pain relief medications (A. Sabiniarz et al., 2007).
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O3/c1-25-10-13(18(27)23-15-5-3-2-4-14(15)22)16-17(25)19(28)26(20(29)24-16)12-8-6-11(21)7-9-12/h2-10H,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNGKGBAVYCDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)
![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)